molecular formula C26H37NO6 B1339721 Glycodehydrocholic acid CAS No. 3415-45-0

Glycodehydrocholic acid

Cat. No. B1339721
CAS RN: 3415-45-0
M. Wt: 459.6 g/mol
InChI Key: ZDPYMJNWJWJTAF-HHELISEZSA-N
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Description

Glycocholic Acid Description

Glycocholic acid (GCA) is a significant bile acid metabolite, which has recently gained attention as a potential biomarker for hepatocellular carcinoma (HCC). Its presence in urine is being explored as a diagnostic tool for primary diagnosis, surveillance, and early detection of HCC. The importance of GCA is highlighted by the development of various high-throughput assays for its detection in biological samples, particularly urine .

Synthesis Analysis

The synthesis of GCA has been a subject of research due to its diagnostic potential. An efficient laboratory-scale method has been developed for the synthesis of [1-(13)C]glycocholic acid, which is suitable for clinical studies involving breath tests for small intestinal bacterial overgrowth syndrome . Another study describes a convenient method for the synthesis of 13C labeled glycocholic acid using isobutyl chloroformate as an active agent, achieving high yields and purity under optimized conditions .

Molecular Structure Analysis

The molecular structure of GCA and its ions has been studied to understand its behavior in different conditions. For instance, the protonation of glycocholate ions was investigated, and the protonation constants were determined, showing that further protonation occurs with increasing acidity . Additionally, the crystal and molecular structure of glycinehydroxamic acid, a related compound, was determined, providing insights into the molecular interactions and geometry that could be relevant to GCA's structure and reactivity .

Chemical Reactions Analysis

GCA's chemical reactivity has been explored in the context of its conjugation and interaction with other molecules. The synthesis of taurocholic and glycocholic acids in human liver preparations has been studied, revealing the distribution of activity between subcellular fractions and the enzymatic nature of the synthesis-stimulating effect . Moreover, the synthesis of sulfate esters of related bile acids has been achieved with high yields, suggesting potential methods for modifying GCA for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of GCA are crucial for its detection and quantification. An indirect competitive enzyme-linked immunosorbent assay (ELISA) based on chicken single-chain variable fragment antibodies has been developed, showing high sensitivity and negligible cross-reactivity with related bile acids . A biotinylated single-chain variable fragment-based ELISA has also been established, with optimized conditions leading to sensitive detection of GCA . Furthermore, a reliable measurement procedure using isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has been developed for the determination of GCA in human serum, overcoming interference from similar structure analogues . Lastly, macromolecular crowding agents-assisted imprinted polymers have been used for the analysis of GCA in human plasma and urine, demonstrating the potential for selective adsorption and separation of GCA .

Scientific Research Applications

Application Summary

Glycodehydrocholic acid is a glycine-conjugated form of the synthetic bile acid dehydrocholic acid . It has been used in the development of a new synthetic pathway for the bioproduction of Glycolic Acid from Lignocellulosic Sugars .

Methods of Application

The pathway, termed “glycoptimus”, requires the overexpression of three naturally occurring E. coli genes: kdsD (encoding a D-arabinose-5-P isomerase), fsaA (encoding a class 1 aldolase that cleaves D-arabinose-5-P into glyceraldehyde-3-P and glycolaldehyde), and aldA (coding for an aldehyde dehydrogenase that oxidizes glycoladehyde in glycolate) . These three genes constitute the “glycoptimus module”. The expression of these genes, together with a reshaping of the central carbon metabolism, should enable a production of glycolic acid from pentose and hexose at a molar ratio of 2.5 and 3, respectively .

Results or Outcomes

The potentiality of this pathway was demonstrated using an E. coli strain, which constitutively expressed the glycoptimus module and whose carbon flow in glycolysis was blocked at the level of glyceraldehyde-3-P dehydrogenase reaction step . This engineered strain was cultivated on a permissive medium containing malate and D-glucose . Upon exhaustion of malate, addition of either D-glucose, D-xylose or L-arabinose led to the production of glycolic acid reaching about 30% of the maximum molar yield .

Exercise Science

Application Summary

Glycodehydrocholic acid, as a metabolite, has been used in the field of exercise science, specifically in the application of metabolomics . Metabolomics is a high-throughput, highly sensitive technique that provides a comprehensive assessment of changes in small molecule metabolites in the body .

Methods of Application

By measuring the overall metabolic characteristics of biological samples, researchers can study the changes of endogenous metabolites in an organism or cell at a certain moment in time, and investigate the interconnection and dynamic patterns between metabolites and physiological changes .

Results or Outcomes

This approach provides possibilities for biomarker discovery, precise training, and nutritional programming of athletes . It offers new approaches and perspectives for improving human performance, promoting exercise against chronic diseases, and advancing sports science research .

Structural Modification of Natural Products

Application Summary

Glycodehydrocholic acid has been used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Methods of Application

The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

Results or Outcomes

Glycodehydrocholic acid shows anticancer activity by targeting the pump resistance-related and non-pump resistance-related pathways . It is currently undergoing Phase III clinical studies .

Enzymatic Synthesis of Glycosyl Compounds

Application Summary

Glycodehydrocholic acid has been used in the enzymatic synthesis of glycosyl compounds . Glycosyl compounds are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .

Methods of Application

Enzymatic synthesis converts substrates into products using enzymes as catalysts . Substrate bias and specificity are key to improving substrate conversion .

Results or Outcomes

Glycosides, which generally exist as white crystals, exhibit typical glycol-based structures . They are abundant in nature and exist in almost every living organism . Compounds modified by gly

properties

IUPAC Name

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPYMJNWJWJTAF-HHELISEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycodehydrocholic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
BJ Parkhill Jr, JL Barnhart… - Proceedings of the …, 1979 - journals.sagepub.com
… It had the same Rf as authentic glycodehydrocholic acid by tlc in our 2 solvent systems. Glyco-5~-cholanic acid-3a,7a-diol- 12-one (IIIb) was prepared by a procedure based on that of …
MM Ulaszewska, A Mancini, M Garcia-Aloy… - … of Pharmaceutical and …, 2019 - Elsevier
An ultrahigh performance liquid chromatography tandem mass spectrometry method (UHPLC-MS/MS) was developed for the determination of 41 target and 8 additional bile acids …
S Qin, J Tian, Y Zhao, L Wang, J Wang, S Liu… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance Cholestasis is the main manifestation of cholestatic liver disease, which has a risk of progression to end-stage liver disease. Gardeniae Fructus is the …
T Hu, H Li, B Xu, P Du, L Liu, Z An - The Journal of Steroid Biochemistry …, 2021 - Elsevier
Bile acids (BAs) are steroidal compounds that play important roles in the occurrence and development of liver injury. However, comprehensive characterization of BAs was rarely …
MS ANWER, D HEGNER - 1982 - degruyter.com
… why isolated perfused rat liver would metabolize glycodehydrocholic acid differently than the intact rats, we investigated the metabolism of dehydrocholic acid, glycodehydrocholic acid …
K Yamasaki, T Wakutani, H Takimoto… - The Journal of …, 1959 - jstage.jst.go.jp
An assumption has been advanced by the late Prof. T. Shimizu and his collaborators(1), that cholic acid is transformed through the liver into other bile acids, especially into deoxycholic …
Number of citations: 2 www.jstage.jst.go.jp
J Han, Y Liu, R Wang, J Yang, V Ling… - analytical …, 2015 - ACS Publications
… 7α,12α-THBA, and 67.4% for glycodehydrocholic acid. At the 12.5-times LLOQ spiking level, … -3α,6α,7α,12α-THBA and glycodehydrocholic acid). The former had a recovery of 121.3% …
Number of citations: 148 0-pubs-acs-org.brum.beds.ac.uk
X Jia, Y Suzuki, H Naito, H Yetti, K Kitamori… - Digestive diseases and …, 2014 - Springer
… Taurodehydrocholic acid (TDHCA), glycodehydrocholic acid (GDHCA), and α-/β-MCA were purchased from Steraloids, Inc. (Newport, Rhode Island, USA). Cholic-2, 2, 4, 4-d 4 acid was …
B Parkhill, JL Barnhart, B Combes - Gastroenterology, 1978 - WB Saunders
Number of citations: 1
RP Perrillo, L Gelb, CR Campbell, W Wellinghoff… - …, 1978 - WB Saunders
Number of citations: 0

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